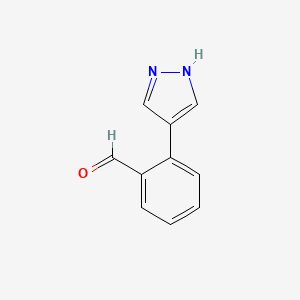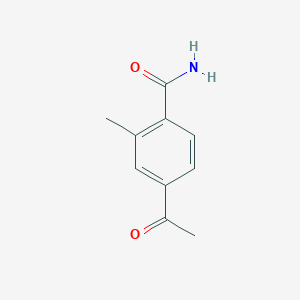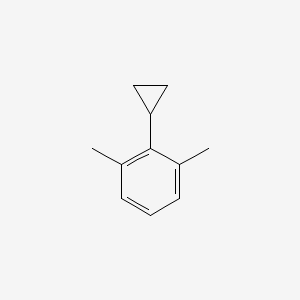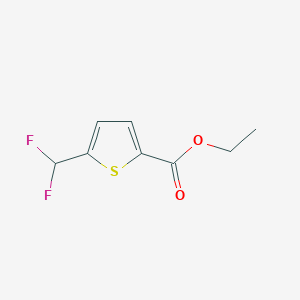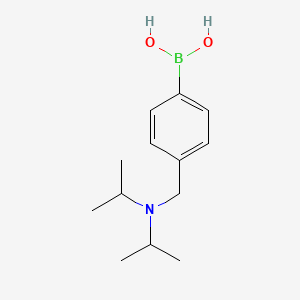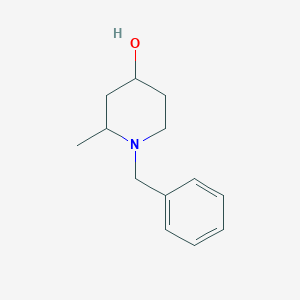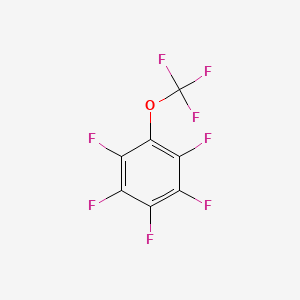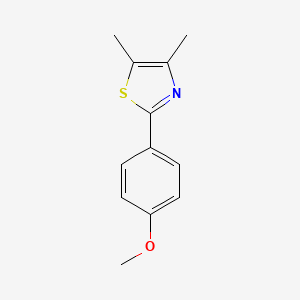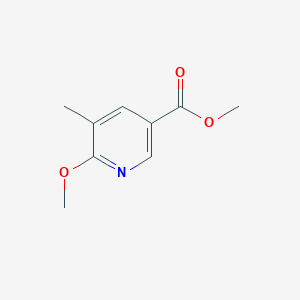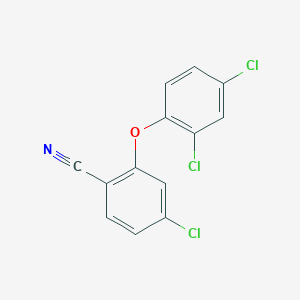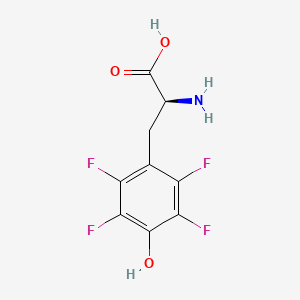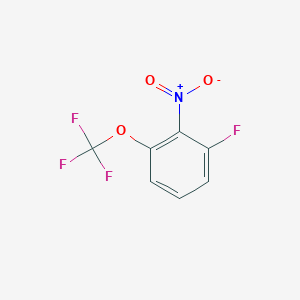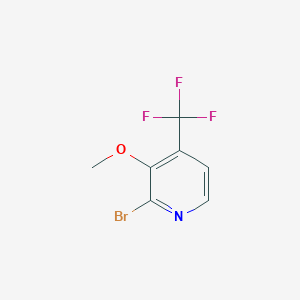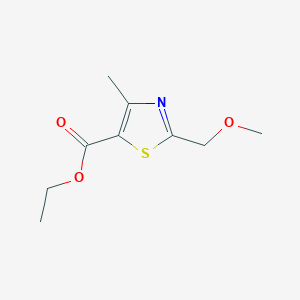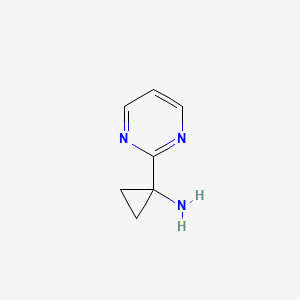
1-(Pyrimidin-2-YL)cyclopropan-1-amine
Übersicht
Beschreibung
“1-(Pyrimidin-2-YL)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9N3 . It is also known by other names such as “1-(PYRIMIDIN-2-YL)CYCLOPROPAN-1-AMINE” and "1-(PYRIMIDIN-2-YL)CYCLOPROPANAMINE" .
Synthesis Analysis
While specific synthesis methods for “1-(Pyrimidin-2-YL)cyclopropan-1-amine” were not found, there are general methods for the synthesis of pyrimidine derivatives. For instance, one method involves the use of α-aminoamidines as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-YL)cyclopropan-1-amine” consists of a cyclopropane ring attached to a pyrimidine ring via an amine group . The InChI code for this compound is “InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2” and the canonical SMILES representation is "C1CC1(C2=NC=CC=N2)N" .
Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-YL)cyclopropan-1-amine” has a molecular weight of 135.17 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 10 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(Pyrimidin-2-YL)cyclopropan-1-amine and its derivatives exhibit significant antimicrobial properties. The structure-activity relationship studies show that specific moieties, such as the 3,5-dimethyl-1H-pyrazol-1-yl group, play a crucial role in enhancing this activity. For instance, cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines synthesized from similar structures have demonstrated pronounced antimicrobial properties (Sirakanyan et al., 2021).
Chemical Synthesis and Structural Studies
This compound is involved in various chemical synthesis processes. For example, the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines through an acid-catalyzed reaction illustrates the compound's role in creating novel chemical structures (Gazizov et al., 2015). Additionally, the creation of 1-substituted cyclopropylamines via formal tertiary Csp3-H amination of cyclopropanes has been described, showcasing a transition-metal-free and high-atom-economy approach in chemical synthesis (Liu et al., 2021).
Synthesis of Novel Compounds and Drug Discovery
The compound is instrumental in the development of new drugs and molecules. A process involving the cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles led to the creation of various novel ethan-1-amines, which can be further explored for pharmacological applications (Svete et al., 2015).
Biochemical Transformations and Drug Metabolism
Understanding the biotransformation of related compounds is crucial for drug development. For instance, the study of β-secretase inhibitors, including transformations like ring opening and contraction of a pyrimidine ring, provides insights into the metabolic fate of drugs containing similar structures (Lindgren et al., 2013).
Design and Synthesis for Therapeutic Applications
The design and synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives for their potential use as inhibitors of Bcr-Abl showcases the compound's role in targeted therapy development (Arioli et al., 2011).
Catalytic and Synthetic Applications
The compound is also significant in catalytic processes and synthetic chemistry. For instance, the aminolysis of related compounds and their reaction with amines under specific conditions illustrates its role in facilitating complex chemical reactions (Novakov et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-9-4-1-5-10-6/h1,4-5H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRDFSSNGPUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-YL)cyclopropan-1-amine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

